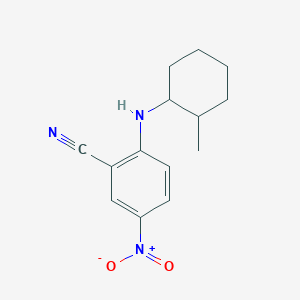

2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile

Description

2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile is a nitrobenzonitrile derivative characterized by a 2-methylcyclohexylamino substituent at the 2-position and a nitro group at the 5-position of the benzonitrile scaffold.

Propriétés

IUPAC Name |

2-[(2-methylcyclohexyl)amino]-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-4-2-3-5-13(10)16-14-7-6-12(17(18)19)8-11(14)9-15/h6-8,10,13,16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUCZVYSLLICES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile typically involves the following steps:

Amination: The nitrobenzonitrile intermediate is then subjected to amination with 2-methylcyclohexylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes catalysts.

Major Products

Reduction: 2-((2-Methylcyclohexyl)amino)-5-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.

Material Science: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and nitrile groups can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile with structurally related nitrobenzonitrile derivatives, focusing on substituent effects, molecular properties, and pharmacological implications.

Table 1: Structural and Molecular Comparison

*Estimated based on analogous compounds in and .

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability The 2-methylcyclohexylamino group introduces significant steric bulk and lipophilicity compared to planar substituents like dimethylamidine or aromatic groups (e.g., 4-chlorobenzylamino). This may enhance membrane permeability but reduce aqueous solubility .

Electronic and Steric Influences Electron-withdrawing groups (e.g., nitro, chloro) stabilize the benzonitrile core but may reduce nucleophilic reactivity at the amino group. The dimethylamidine derivative’s conjugated system facilitates charge delocalization, critical for interactions with biological targets . The 2-methylcyclohexylamino group’s aliphatic nature likely disrupts π-π stacking in crystal lattices, contrasting with the planar amidine derivative’s P21/n monoclinic packing (cell volume 1070.1 ų) .

Pharmacological Potential Amidines (e.g., 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile) exhibit documented anti-HIV and anticancer activity due to their ability to chelate metal ions or inhibit enzymes . The 2-methylcyclohexylamino derivative’s bulky substituent may target hydrophobic binding pockets in enzymes or receptors, though empirical data are lacking .

Synthetic and Stability Considerations 2-Amino-5-nitrobenzonitrile serves as a precursor for further functionalization, while halogenated derivatives (e.g., 4-chlorobenzylamino) require stringent storage conditions (+4°C) to prevent degradation . The 2-furylmethylamino analog is discontinued for commercial use, highlighting challenges in scaling up heterocyclic derivatives .

Research Findings and Gaps

- Crystallographic Data: The amidine derivative (C₁₀H₁₀N₄O₂) crystallizes in a monoclinic P21/n space group with well-defined hydrogen-bonding networks (Rint = 0.025), whereas aliphatic analogs like the 2-methylcyclohexylamino compound likely exhibit less ordered packing .

- Commercial Availability: Most analogs (e.g., chlorobenzylamino, furylmethylamino) are available in milligram quantities for research, emphasizing the need for scaled synthesis of the target compound .

Activité Biologique

2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile, identified by its CAS number 733796-42-4, is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a benzonitrile moiety, which are known to influence its biological properties. The presence of the methylcyclohexyl group may enhance lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile:

Case Studies

- Enzyme Inhibition : A study investigated the inhibitory effects of 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile on cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound was found to significantly inhibit CYP3A4 activity, suggesting potential implications for drug-drug interactions in therapeutic settings.

- Antimicrobial Activity : In a laboratory setting, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated that it possessed moderate antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cytotoxicity Assays : The cytotoxic effects were evaluated using human cancer cell lines (e.g., HeLa and MCF-7). The results revealed that at concentrations above 50 µM, the compound induced significant apoptosis as measured by flow cytometry and caspase activation assays.

Safety and Toxicity

Toxicological assessments indicate that while 2-((2-Methylcyclohexyl)amino)-5-nitrobenzonitrile has promising biological activities, it also exhibits potential toxicity at higher doses. Studies have shown alterations in liver function tests in animal models following prolonged exposure, necessitating further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.